A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-Methyl-3-octanol
A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-Methyl-3-octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-3-octanol, a secondary alcohol, is a molecule of interest in various chemical and biological fields. Its specific structural arrangement imparts distinct physical and chemical characteristics that are crucial for its application and study. This technical guide provides an in-depth overview of the core physical and chemical properties of 2-Methyl-3-octanol, complete with experimental protocols and visual representations of its chemical behavior. All quantitative data is summarized for clarity, and detailed methodologies for key experimental procedures are provided to facilitate replication and further research.
Physical Properties of 2-Methyl-3-octanol
The physical properties of 2-Methyl-3-octanol are fundamental to its handling, purification, and use in various applications. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀O | [1][2] |
| Molecular Weight | 144.25 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Odor | Special smell | [1] |
| Boiling Point | 189 °C (at 760 mmHg) | [1] |
| 457.15 K (184 °C) | [3] | |
| Melting Point | 6.15 °C (estimate) | [1] |
| Density | 0.83 g/cm³ | [1] |
| Refractive Index | 1.4300 to 1.4320 | [1] |
| Solubility | Soluble in ethanol and ether.[1] Insoluble in water. | |
| pKa | 15.31 ± 0.20 (Predicted) | [1] |
Chemical Properties and Reactivity
2-Methyl-3-octanol exhibits reactivity typical of a secondary alcohol. Its key chemical transformations include oxidation, dehydration, and esterification. The molecule is generally stable at room temperature but can degrade under specific conditions.[1]
Oxidation
As a secondary alcohol, 2-Methyl-3-octanol can be oxidized to form the corresponding ketone, N-amyl isopropyl ketone (also known as 2-methyl-3-octanone).[1] This transformation is a key reaction for this class of compounds.
Dehydration
Under acidic conditions, 2-Methyl-3-octanol can undergo dehydration (elimination of a water molecule) to yield a mixture of alkenes. The major product is predicted by Zaitsev's rule, which states that the more substituted (more stable) alkene will be the predominant product.
Esterification
In the presence of an acid catalyst, 2-Methyl-3-octanol can react with a carboxylic acid or its derivative (like acetic anhydride) in a process known as Fischer esterification to form an ester and water.[4][5]
Experimental Protocols
The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of 2-Methyl-3-octanol.
Determination of Boiling Point
Objective: To determine the boiling point of 2-Methyl-3-octanol using a distillation or Thiele tube method.
Methodology (Distillation):
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Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask.
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Place a small volume of 2-Methyl-3-octanol and a few boiling chips into the distillation flask.
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Position the thermometer bulb just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor that is distilling.
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Heat the flask gently.
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Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.
Spectroscopic Analysis
Objective: To analyze the purity of 2-Methyl-3-octanol and identify any potential impurities or degradation products.
Methodology:
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Sample Preparation: Dilute a small amount of 2-Methyl-3-octanol in a suitable volatile solvent (e.g., dichloromethane or hexane).
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Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.
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GC Conditions (Representative):
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Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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Injector Temperature: 250 °C.
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Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
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MS Conditions (Representative):
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 40 to 400.
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Data Analysis: Analyze the resulting chromatogram for peak purity and the mass spectrum of the main peak to confirm the identity of 2-Methyl-3-octanol. The NIST database provides reference mass spectra for this compound.[6]
Objective: To confirm the chemical structure of 2-Methyl-3-octanol using ¹H and ¹³C NMR.
Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of 2-Methyl-3-octanol in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
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Instrumentation: Use a high-resolution NMR spectrometer.
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¹H NMR: Acquire a proton NMR spectrum. The spectrum is expected to show distinct signals for the different types of protons in the molecule, with chemical shifts and splitting patterns corresponding to the structure.
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¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show a signal for each unique carbon atom in the molecule.
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Data Analysis: Interpret the chemical shifts, integration values (for ¹H NMR), and coupling patterns to confirm the structure of 2-Methyl-3-octanol.
Objective: To identify the functional groups present in 2-Methyl-3-octanol.
Methodology:
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Sample Preparation: Place a drop of neat 2-Methyl-3-octanol directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
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Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
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Data Acquisition: Record the infrared spectrum over a range of approximately 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands. For 2-Methyl-3-octanol, a broad peak in the region of 3600-3200 cm⁻¹ is expected, corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations will appear around 2960-2850 cm⁻¹, and the C-O stretching vibration will be observed in the 1150-1050 cm⁻¹ region.
Conclusion
This technical guide has provided a detailed overview of the physical and chemical properties of 2-Methyl-3-octanol, tailored for a scientific audience. The tabulated data offers a quick reference for its key characteristics, while the described experimental protocols provide a foundation for laboratory work. The inclusion of reaction pathway diagrams visually summarizes its chemical reactivity. This comprehensive information is intended to support further research and application development involving this versatile secondary alcohol.
